REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:10]([O-:12])=[O:11])=[N:5]C(C)=[CH:7][CH:8]=1.[O-][Mn](=O)(=O)=O.[K+].CC[O:21][C:22]([CH3:24])=[O:23]>O.CCCCCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:24]([C:22]([OH:21])=[O:23])=[N:5][C:4]=1[N+:10]([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC(=CC1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.88 g
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Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 16 h at 100° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
|
Type
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WASH
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Details
|
the solids were washed with water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (500 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were then dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1[N+](=O)[O-])C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |